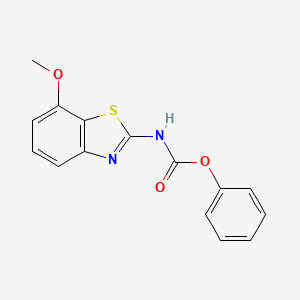
phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 7-methoxy-1,3-benzothiazol-2-amine with phenyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and consistency. Additionally, purification steps such as recrystallization or column chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate can be compared to other benzothiazole derivatives, such as:
Benzothiazole: The parent compound without any substituents.
7-Methoxy-1,3-benzothiazol-2-amine: The amine derivative of the parent compound.
Phenyl isocyanate: The reagent used in the synthesis of the compound.
Uniqueness: this compound is unique due to its specific substituents and the resulting biological and chemical properties. These properties make it distinct from other benzothiazole derivatives and suitable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable addition to the benzothiazole family, with promising applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenyl N-(7-methoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O3S/c1-19-12-9-5-8-11-13(12)21-14(16-11)17-15(18)20-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
STQDIQMLRCAJOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















